molecular formula C16H20N2OS B13248555 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide

Cat. No.: B13248555
M. Wt: 288.4 g/mol
InChI Key: WBUJCBOUJCGIRH-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is an organic compound that features a unique combination of functional groups, including an amino group, a phenyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, such as (thiophen-2-yl)magnesium bromide.

    Addition to Propylene Oxide: The thiophene derivative is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.

    Bromination: The hydroxypropane intermediate is then treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.

    Amination: Finally, the bromopropane is reacted with an amine, such as methylamine, to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene S-oxides, while reduction of the amide group results in the corresponding amine.

Scientific Research Applications

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and amino group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is unique due to its combination of a phenyl ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogues.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide

InChI

InChI=1S/C16H20N2OS/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13/h2-9,12,15H,10-11,17H2,1H3,(H,18,19)

InChI Key

WBUJCBOUJCGIRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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